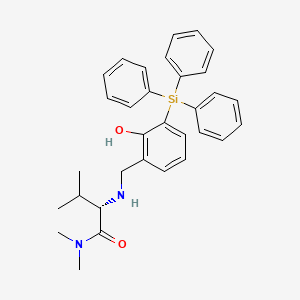
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound with a unique structure that includes a triphenylsilyl group, a hydroxybenzyl group, and a trimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxybenzylamine intermediate, followed by the introduction of the triphenylsilyl group and the final coupling with the trimethylbutanamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Organometallic reagents such as Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
Scientific Research Applications
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving silyl groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with biological molecules, while the triphenylsilyl group can interact with hydrophobic regions. The trimethylbutanamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Unique due to the presence of the triphenylsilyl group.
(S)-2-((2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide: Lacks the triphenylsilyl group, which may affect its reactivity and applications.
(S)-2-((2-hydroxy-3-(trimethylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different chemical properties.
Uniqueness
The presence of the triphenylsilyl group in this compound makes it unique compared to similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C32H36N2O2Si |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxy-3-triphenylsilylphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C32H36N2O2Si/c1-24(2)30(32(36)34(3)4)33-23-25-15-14-22-29(31(25)35)37(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28/h5-22,24,30,33,35H,23H2,1-4H3/t30-/m0/s1 |
InChI Key |
XBFCBPNDAJKUIM-PMERELPUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















